7-benzyl-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione 7-benzyl-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 328070-03-7
VCID: VC5566582
InChI: InChI=1S/C17H20N4O2S/c1-11(2)10-24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,22,23)
SMILES: CC(C)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.43

7-benzyl-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 328070-03-7

Cat. No.: VC5566582

Molecular Formula: C17H20N4O2S

Molecular Weight: 344.43

* For research use only. Not for human or veterinary use.

7-benzyl-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione - 328070-03-7

Specification

CAS No. 328070-03-7
Molecular Formula C17H20N4O2S
Molecular Weight 344.43
IUPAC Name 7-benzyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
Standard InChI InChI=1S/C17H20N4O2S/c1-11(2)10-24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,22,23)
Standard InChI Key MYNJDGSZKSFPIB-UHFFFAOYSA-N
SMILES CC(C)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C

Introduction

Structural Analysis

Molecular Architecture

The compound features a purine core substituted at the 3-, 7-, and 8-positions with methyl, benzyl, and isobutylthio groups, respectively. Key structural characteristics include:

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₂S
Molecular Weight358.46 g/mol
SMILESCC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C
InChI KeyJWAXPMDOAQPNOC-UHFFFAOYSA-N

The benzyl group at N7 and isobutylthio moiety at C8 create significant steric bulk, potentially influencing both solubility and biological activity . The methyl group at N3 completes the substitution pattern, forming a trisubstituted purine dione system.

Synthetic Approaches

Optimization Challenges

Key considerations from related syntheses include:

  • Temperature control during thiolate formation to prevent oxidation

  • Solvent selection (NMP preferred for polar intermediates)

  • Catalytic systems for efficient benzyl transfer

Physicochemical Properties

Predicted Characteristics

Computational data from PubChem provides insight into molecular behavior :

PropertyValue (Calculated)
LogP3.2 ± 0.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds5

Collision cross-section predictions suggest moderate polarity:

AdductCCS (Ų)
[M+H]+185.8
[M+Na]+200.4

Biological Relevance

Structure-Activity Relationships

While direct pharmacological data remains unavailable, structural analogs from WO2003076442A1 demonstrate kinase inhibitory activity . Key features suggesting potential bioactivity:

  • Purine Core: Common in ATP-competitive inhibitors

  • Thioether Linkage: Enhances membrane permeability

  • Benzyl Group: May participate in π-π stacking with aromatic residues

Hypothetical Targets

Based on similar compounds :

  • Cyclin-dependent kinases (CDKs)

  • MAP kinase family members

  • Phosphoinositide 3-kinases (PI3Ks)

Research Challenges

Synthetic Hurdles

Patent WO2016207364A1 highlights issues with purine functionalization :

  • Competing reactivity at N1 and N7 positions

  • Sensitivity of thioethers to oxidative conditions

  • Crystallization difficulties due to molecular flexibility

Analytical Characterization

Key identification markers from related structures :

  • ¹H NMR: δ 2.69 (s, CH₃), 3.31 (s, NCH₃), 5.00 (d, SCH₂)

  • MS: Predominant [M+H]+ at m/z 359.15

Future Directions

Required Studies

  • Comprehensive ADMET profiling

  • X-ray crystallography for binding mode analysis

  • Structure-based optimization of substituents

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